N-Decanoyl-N-methylglucamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MEGA-10 is synthesized through the acylation of N-methylglucamine with decanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of decanoic acid and the amine group of N-methylglucamine .
Industrial Production Methods
In industrial settings, the production of MEGA-10 involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MEGA-10 primarily undergoes reactions typical of amides and alcohols. These include:
Hydrolysis: Under acidic or basic conditions, MEGA-10 can hydrolyze to yield decanoic acid and N-methylglucamine.
Oxidation: The hydroxyl groups in MEGA-10 can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.
Major Products
Hydrolysis: Decanoic acid and N-methylglucamine.
Oxidation: Corresponding ketones or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
MEGA-10 is extensively used in various scientific research fields:
Mechanism of Action
MEGA-10 exerts its effects primarily through its surfactant properties. The hydrophilic head group interacts with water molecules, while the hydrophobic tail interacts with lipid molecules. This dual interaction allows MEGA-10 to solubilize membrane proteins by disrupting lipid bilayers and forming micelles around the proteins .
Comparison with Similar Compounds
Similar Compounds
N-octanoyl-N-methylglucamine: Similar in structure but with a shorter carbon chain, making it less effective in solubilizing larger proteins.
N-decanoyl-N-methylglucamine: Another member of the fatty acid glucamides family, similar in function but with slight variations in solubility and micelle formation properties.
Uniqueness
MEGA-10 is unique due to its optimal balance between hydrophilic and hydrophobic properties, making it highly effective in solubilizing a wide range of membrane proteins while maintaining protein stability .
Properties
IUPAC Name |
N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)decanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWKZHPREXJQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868887 |
Source
|
Record name | 1-[Decanoyl(methyl)amino]-1-deoxyhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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